molecular formula C14H8ClF3O2 B6399651 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261904-39-5

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6399651
CAS No.: 1261904-39-5
M. Wt: 300.66 g/mol
InChI Key: XORWWKZAJMGNNB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid is an aromatic carboxylic acid derivative It features a trifluoromethyl group and a chlorophenyl group attached to a benzoic acid core

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORWWKZAJMGNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689567
Record name 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-39-5
Record name 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid typically involves the introduction of the trifluoromethyl group and the chlorophenyl group onto a benzoic acid scaffold. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzoyl chloride reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(3-Chlorophenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 3-(3-Chlorophenyl)-5-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the chlorophenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(3-Trifluoromethylphenyl)benzoic acid:

    3-(4-Chlorophenyl)-5-trifluoromethylbenzoic acid: Positional isomer with the chlorine atom at the para position, leading to variations in its chemical behavior.

Uniqueness: 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and chlorophenyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

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